1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea
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Overview
Description
1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylcyclohexyl moiety, and a hydroxypentan-2-yl urea segment. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product.
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Synthetic Routes
Step 1: Preparation of 1-(Dimethylamino)-3-methylcyclohexane by reacting 3-methylcyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride.
Step 2: Formation of 1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]amine by reacting the intermediate from Step 1 with formaldehyde.
Step 3: Synthesis of this compound by reacting the intermediate from Step 2 with 5-hydroxypentan-2-yl isocyanate.
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Industrial Production Methods
- The industrial production of this compound may involve large-scale batch reactors where the above synthetic steps are optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
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Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
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Major Products
- Oxidation products include ketones or aldehydes.
- Reduction products include amines or alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K/AKT pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-(Dimethylamino)-3-methylcyclohexane
- 5-Hydroxypentan-2-yl isocyanate
- N,N-Dimethylurea
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Comparison
- Unlike 1-(Dimethylamino)-3-methylcyclohexane, the target compound has additional functional groups that enhance its reactivity and potential applications.
- Compared to 5-hydroxypentan-2-yl isocyanate, the target compound has a more complex structure, allowing for more diverse chemical reactions.
- N,N-Dimethylurea lacks the cyclohexyl and hydroxypentan-2-yl groups, making it less versatile in terms of chemical reactivity and applications.
Properties
IUPAC Name |
1-[[1-(dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-13-7-5-9-16(11-13,19(3)4)12-17-15(21)18-14(2)8-6-10-20/h13-14,20H,5-12H2,1-4H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALSGSIABHABLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CNC(=O)NC(C)CCCO)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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